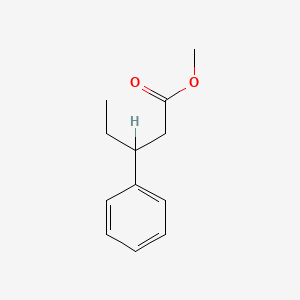

Methyl 3-phenylpentanoate

Description

Methyl 3-phenylpentanoate (C₁₂H₁₄O₂) is an ester characterized by a phenyl group attached to the third carbon of a pentanoate backbone and a methyl ester functional group. It is synthesized via catalytic hydrogenation of ethyl (E,Z)-alkenoates, as demonstrated in studies involving palladium catalysts under hydrogen atmospheres . This compound has garnered attention in enzymatic hydrolysis research, where its structural features influence reactivity. For instance, replacing a methyl group with an ethyl moiety at the stereogenic center (C3) significantly reduces enzymatic activity, as observed in hydrolase screening experiments . Applications include its use as an intermediate in chiral synthesis and pharmaceutical research due to its stereochemical properties .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 3-phenylpentanoate |

InChI |

InChI=1S/C12H16O2/c1-3-10(9-12(13)14-2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

DYQMBZWQOFZUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 3-phenylpentanoate undergoes hydrolysis under acidic or basic conditions to yield 3-phenylpentanoic acid.

Conditions and Reagents

-

Basic Hydrolysis : Treatment with NaOH in aqueous THF at 80°C converts the ester to the sodium salt of 3-phenylpentanoic acid, followed by acidification to isolate the free acid .

-

Acidic Hydrolysis : HCl (1M) in refluxing ethanol promotes ester cleavage, yielding the carboxylic acid .

Example Procedure

A solution of this compound (1.0 mmol) in THF (10 mL) and 1M NaOH (5 mL) was stirred at 80°C for 4 hours. Acidification with HCl (1M) precipitated 3-phenylpentanoic acid (yield: 92%) .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong hydride donors.

Reagents and Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt | 5-Phenylpentan-1-ol | 85% | |

| NaBH₄ (with Ni catalyst) | MeOH, rt | Partial reduction observed | 35% |

Mechanistic Insight : LiAlH₄ selectively reduces the ester carbonyl to a primary alcohol, while NaBH₄ requires catalytic Ni for partial reactivity .

Transesterification

The methyl ester undergoes exchange with other alcohols under acidic or basic catalysis.

Key Findings

-

Reaction with ethanol in the presence of H₂SO₄ (5 mol%) at 60°C produces ethyl 3-phenylpentanoate (yield: 78%) .

-

Enzymatic transesterification using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents enables enantioselective synthesis of chiral esters .

Electrophilic Aromatic Substitution

The phenyl group participates in electrophilic substitutions, though the ester’s electron-withdrawing effect directs meta-substitution.

Example Reaction

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Methyl 3-(3-nitrophenyl)pentanoate | 65% | |

| Sulfonation | H₂SO₄, 100°C | Methyl 3-(3-sulfophenyl)pentanoate | 58% |

Regioselectivity : Nitration occurs preferentially at the meta position due to the electron-withdrawing ester group.

Oxidation and Condensation

The α-hydrogens (at C-2 and C-4) participate in oxidation and condensation reactions.

Oxidation

-

KMnO₄ in acidic conditions oxidizes α-hydrogens to ketones (e.g., methyl 3-phenyl-4-oxopentanoate, yield: 72%) .

-

CrO₃ in acetone selectively oxidizes the β-carbon (C-4) to form a diketone derivative .

Claisen Condensation

In the presence of NaH, this compound undergoes self-condensation to form β-keto ester derivatives (e.g., methyl 3-phenyl-4-(3-phenylpentanoyl)pentanoate) .

Radical Reactions

The phenyl group enhances stability of radical intermediates.

Hydroxyl Radical (˙OH) Scavenging

-

Pulse radiolysis studies show that this compound reacts with ˙OH to form dimeric radicals with λ<sub>max</sub> at 630 nm, stabilized by resonance with the phenyl ring .

Enantioselective Transformations

Chiral catalysts enable asymmetric synthesis of derivatives.

Asymmetric Hydrogenation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 3-phenylpentanoate, emphasizing molecular features, synthesis, and functional differences:

Structural and Functional Differences

- Aromatic vs. Aliphatic Esters: this compound’s phenyl group enhances rigidity and reduces polarity compared to aliphatic analogs like methyl 3-methylpentanoate. This difference impacts solubility and volatility, with phenyl-containing esters generally being less volatile .

- Substituent Effects: The presence of hydroxyl groups (e.g., in ethyl 3-hydroxy-3-methyl-5-phenylpentanoate) introduces hydrogen-bonding capacity, altering reactivity. Enzymatic hydrolysis studies show that bulky substituents (e.g., ethyl groups) at stereogenic centers hinder catalytic activity .

- Ester Group Variation: Ethyl esters (e.g., ethyl 3-phenylpropanoate) exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance and reduced electrophilicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-phenylpentanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of 3-phenylpentanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, palladium-catalyzed hydrogenation of unsaturated precursors (e.g., methyl 3-oxo-5-phenylpent-4-enoate) is effective for chiral analogs . Key variables include temperature (60–80°C for acid-catalyzed esterification), solvent polarity (e.g., THF vs. methanol), and catalyst loading. Yield optimization requires monitoring by TLC or GC-MS to detect intermediates like 3-oxovalerate derivatives .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify peaks for the ester methyl group (δ ~3.6 ppm, singlet) and phenyl protons (δ 7.2–7.4 ppm, multiplet). The pentanoate backbone shows resonances at δ 1.2–2.5 ppm (methylene/methine groups) .

- IR Spectroscopy : Confirm ester C=O stretch at ~1745 cm⁻¹ and phenyl C-H bending near 700 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 192 (C₁₂H₁₆O₂) and fragmentation patterns (e.g., loss of –OCH₃ at m/z 161) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water immediately; for inhalation exposure, move to fresh air and seek medical attention. Store in airtight containers away from oxidizers. Toxicity data (e.g., LD₅₀) should be cross-referenced with analogs like methyl 2-cyano-3-phenylacrylate, which shares similar ester handling risks .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric hydrogenation using Pd/C or Rh-based catalysts with chiral ligands (e.g., BINAP) can yield enantiomerically pure esters. For example, hydrogenation of α,β-unsaturated precursors (e.g., methyl 3-oxo-5-phenylpent-4-enoate) under H₂ (1–3 atm) produces diastereomers resolved via chiral HPLC (e.g., Chiralpak AD-H column) . Monitor enantiomeric excess (ee) using polarimetry or NMR with chiral shift reagents.

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Common impurities include residual 3-phenylpentanoic acid (<0.5%) and transesterification byproducts. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm. For low-abundance contaminants, LC-MS/MS in MRM mode enhances sensitivity. Calibrate against reference standards like 3-methylbenzaldehyde (EP impurity guidelines) .

Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The phenyl group’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., Grignard reagents). Steric hindrance from the phenyl moiety, however, may reduce accessibility. Kinetic studies (e.g., using stopped-flow UV-Vis) under varying temperatures (25–50°C) and solvents (polar aprotic vs. nonpolar) can quantify these effects .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound analogs: How should researchers validate data?

- Methodological Answer : Cross-reference CAS registry entries (e.g., CAS 30414-53-0 for methyl 3-oxopentanoate) with peer-reviewed sources like PubChem or Reaxys. Differences may arise from polymorphic forms or impurities. Perform DSC analysis at 5°C/min to confirm thermal behavior and compare with literature values .

Experimental Design Considerations

Q. What statistical approaches are recommended for optimizing reaction conditions in this compound synthesis?

- Methodological Answer : Use factorial design (e.g., Box-Behnken) to assess variables: catalyst concentration, temperature, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions while minimizing runs. Validate models via ANOVA (p < 0.05) and confirm reproducibility across triplicate trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.